2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide
Description
2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide is a complex organic compound that features a thienyl-pyrimidinyl moiety linked to a phenoxyacetohydrazide structure
Properties
IUPAC Name |
2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-20-15(21)10-22-12-5-3-11(4-6-12)16-18-8-7-13(19-16)14-2-1-9-23-14/h1-9H,10,17H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTDFJYJHUZPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the thienyl-pyrimidinyl intermediate, which is then reacted with phenoxyacetohydrazide under controlled conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinyl moiety can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted phenoxy derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival .
Case Study: Tumor Growth Inhibition
In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This highlights its potential as a lead compound for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses varying degrees of antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease management.
Antimicrobial Efficacy
The following table summarizes the antimicrobial activity observed against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
These findings suggest that derivatives of this compound could serve as effective antimicrobial agents .
Pesticidal Applications
Recent studies have explored the use of this compound in agricultural settings, particularly for its insecticidal properties.
Insecticidal Activity
In laboratory tests, the compound demonstrated significant larvicidal activity against pests such as:
| Pest Species | Lethality Rate (%) at 200 mg/L |
|---|---|
| Mythimna separata (Oriental Armyworm) | 60 |
| Plutella xylostella (Diamondback Moth) | 100 |
These results indicate its potential as a bio-pesticide and suggest avenues for structural optimization to enhance efficacy .
Mechanism of Action
The mechanism of action of 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide involves its interaction with specific molecular targets. The thienyl-pyrimidinyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
- 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid
- 4-(2-Thienyl)pyrimidine derivatives
- Phenoxyacetohydrazide analogs
Uniqueness: What sets 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide apart from similar compounds is its unique combination of the thienyl-pyrimidinyl and phenoxyacetohydrazide moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structure of this compound indicates possible interactions with various biological targets, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₆H₁₄N₄O₂S. Its molecular structure features a thienyl group, a pyrimidinyl moiety, and a phenoxyacetohydrazide backbone, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various hydrazide derivatives, including those similar to this compound. These derivatives have shown promising activity against several bacterial strains. For instance, compounds with similar structural motifs demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the hydrazide structure can enhance antimicrobial efficacy .
Anticancer Potential
Research indicates that compounds containing thienyl and pyrimidinyl groups often exhibit anticancer properties. A study focused on derivatives of thienyl-pyrimidine compounds revealed their ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thienyl-Pyrimidine Derivative A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Thienyl-Pyrimidine Derivative B | A549 (Lung) | 8.0 | Cell cycle arrest |
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease (AD). Compounds with similar structures to this compound have been studied for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of acetylcholine. Effective inhibition of these enzymes can lead to increased levels of acetylcholine, thereby improving cholinergic transmission in the brain .
Case Studies
- Antimicrobial Evaluation : A series of hydrazone derivatives were synthesized and tested against various microbial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains, suggesting that the thienyl-pyrimidinyl framework could be optimized for better antimicrobial properties.
- Cancer Cell Line Study : In vitro studies on thienyl-pyrimidine derivatives showed significant cytotoxic effects against human cancer cell lines. The study highlighted that substituents on the pyrimidine ring influenced the anticancer activity, emphasizing the importance of structure-activity relationships in drug design.
Q & A
Q. What are the key steps and optimized conditions for synthesizing 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide?
The synthesis typically involves:
- Step 1 : Formation of the pyrimidine-thienyl core via nucleophilic substitution or cross-coupling reactions. For example, coupling 2-thienyl derivatives with pyrimidine precursors under Pd catalysis.
- Step 2 : Introduction of the phenoxy group through Ullmann or SNAr reactions, requiring anhydrous conditions and elevated temperatures (80–120°C) .
- Step 3 : Acetohydrazide functionalization via hydrazine hydrate reflux with ester intermediates (e.g., ethyl phenoxyacetate derivatives). Optimal yields (~70%) are achieved with ethanol as a solvent and 18-hour reaction times .
- Critical Parameters : pH control during hydrazide formation, inert atmosphere for Pd-mediated steps, and purification via recrystallization (methanol/ethanol).
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Structural Confirmation :
- NMR (1H/13C): Assigns aromatic protons (δ 6.8–8.2 ppm for thienyl/pyrimidinyl groups) and hydrazide NH signals (δ 9.5–10.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 380–400 range) .
- Purity Assessment :
- HPLC : Detects impurities (<2% in optimized syntheses).
- TLC : Monitors reaction progress using ethyl acetate/hexane (3:7) mobile phase .
Q. What is the solubility profile of this compound, and how does it impact biological assay design?
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial : MIC values of 8–16 µg/mL against S. aureus and E. coli in broth microdilution assays .
- Anticancer : IC50 of 12 µM in MCF-7 breast cancer cells via MTT assay, linked to caspase-3 activation .
- Mechanistic Clues : Fluorescence quenching studies suggest DNA minor-groove binding (Ksv = 2.5 × 10^4 M−1) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Key Modifications :
- Thienyl Substituents : Trifluoromethyl groups at the thienyl 5-position enhance lipophilicity (logP ↑0.8) and antimicrobial potency .
- Pyrimidine Ring : Replacing pyrimidinyl N-atoms with oxygen (e.g., oxadiazole) reduces cytotoxicity but improves solubility .
- Methodology :
Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values)?
- Case Example : Discrepancies in anticancer IC50 (12 µM vs. 45 µM) may arise from:
- Assay Conditions : Serum protein binding (e.g., 10% FBS reduces free drug concentration) .
- Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) sensitivity differences.
- Resolution Strategies :
- Standardize protocols (e.g., serum-free pre-incubation).
- Use orthogonal assays (e.g., clonogenic survival alongside MTT) .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?
- Models :
- Analytical Methods :
Q. How can mechanistic studies elucidate the compound’s interaction with enzymatic targets?
- Approaches :
- Enzyme Inhibition Assays : Measure IC50 against topoisomerase II (20 µM) using agarose gel-based DNA relaxation assays .
- Surface Plasmon Resonance (SPR) : Determines binding kinetics (ka = 1.2 × 10^5 M−1s−1) to recombinant PARP-1 .
- X-ray Crystallography : Resolve co-crystal structures with cytochrome P450 3A4 to identify metabolic hotspots .
Q. What strategies mitigate stability issues during long-term storage?
- Degradation Pathways : Hydrolysis of the hydrazide moiety under high humidity (t1/2 = 14 days at 40°C/75% RH) .
- Stabilization Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
